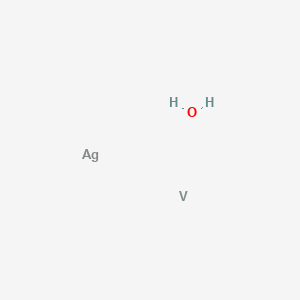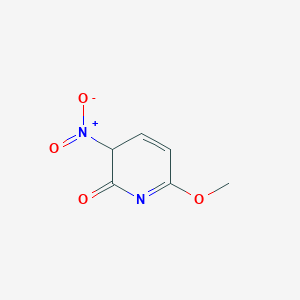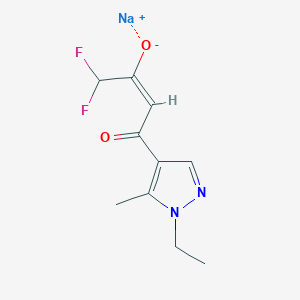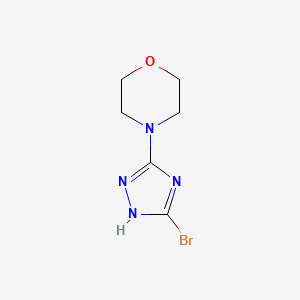
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with a 4-fluorobenzoyl group and a carboxylate group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 4-fluorobenzoic acid.
Formation of Intermediate: The cyclohexane is first converted into a cyclohexanone derivative through oxidation.
Benzoylation: The cyclohexanone derivative undergoes a Friedel-Crafts acylation reaction with 4-fluorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the 4-fluorobenzoylcyclohexanone intermediate.
Reduction and Esterification: The intermediate is then reduced to the corresponding alcohol, followed by esterification with a suitable carboxylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production.
化学反応の分析
Types of Reactions
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzoic acid derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1S,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylate
- (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylate
- (1S,2R)-2-(4-nitrobenzoyl)cyclohexane-1-carboxylate
Uniqueness
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject for research and application.
特性
分子式 |
C14H14FO3- |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/p-1/t11-,12+/m1/s1 |
InChIキー |
RCCIJJKDNJBQIL-NEPJUHHUSA-M |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)[O-] |
正規SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


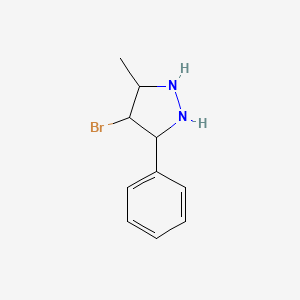
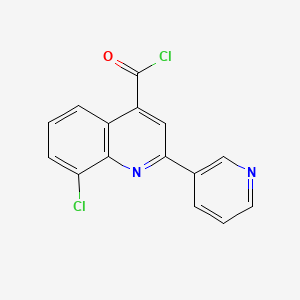
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
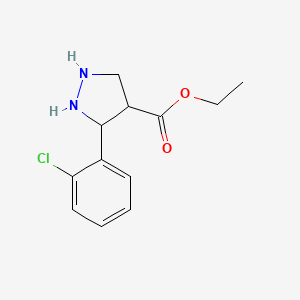
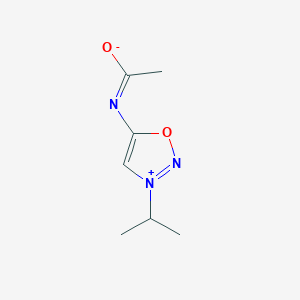
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)
